N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it useful in various scientific research applications.
Preparation Methods
The synthesis of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of N-(hydroxymethyl)acrylamide with methanol and formaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the thiazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, the compound’s thiazole ring structure is of interest due to its presence in various bioactive molecules, including vitamins and antibiotics . In medicine, derivatives of this compound are studied for their potential therapeutic properties, such as antimicrobial and anticancer activities . Additionally, the compound finds applications in the industry as a precursor for the synthesis of dyes, fungicides, and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, allowing the compound to interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be compared with other similar compounds, such as N-(methoxymethyl)acrylamide and N-(methoxymethyl)-2-propenamide . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the thiazole ring in this compound makes it unique, as it imparts distinct chemical properties and biological activities . This uniqueness makes the compound valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-7(11)10-8-9-6(4-12-2)5-13-8/h3,5H,1,4H2,2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQXXYVYDGRHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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